molecular formula C20H18F3NO3 B11021207 7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11021207
M. Wt: 377.4 g/mol
InChI Key: IFJVXOZCIQJZQG-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound belongs to the 1,3-dihydro-2H-3-benzazepin-2-one class of molecules, which are recognized as key precursors in the synthesis of pharmacologically active agents . Specifically, the 7,8-dimethoxy benzazepin-2-one core structure is a critical building block in the development of cardiovascular therapeutics . The 3-benzyl substitution with a meta-trifluoromethyl group is a significant structural feature, as the trifluoromethyl group is known to influence a compound's electronic properties, metabolic stability, and binding affinity, making it a valuable moiety in drug discovery. Researchers can utilize this compound as a versatile scaffold for the exploration of new chemical entities. Its primary value lies in its potential to be further functionalized or studied as an analog of established active pharmaceutical ingredients (APIs). Compounds within this structural class have been investigated for their bradycardic activity, which involves reducing heart rate without affecting myocardial contractility, and for their vasorelaxant properties . The mechanism of action for this specific analog is an area of active investigation, though related benzazepinone derivatives are known to act on cardiovascular targets . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For specific storage and handling information, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C20H18F3NO3

Molecular Weight

377.4 g/mol

IUPAC Name

7,8-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C20H18F3NO3/c1-26-17-9-14-6-7-24(19(25)11-15(14)10-18(17)27-2)12-13-4-3-5-16(8-13)20(21,22)23/h3-10H,11-12H2,1-2H3

InChI Key

IFJVXOZCIQJZQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC(=CC=C3)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst under reflux conditions.

    Attachment of the Trifluoromethylbenzyl Group: This step often involves a Friedel-Crafts alkylation reaction using trifluoromethylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine ring, potentially yielding alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzazepine derivatives in various chemical reactions.

Biology

Biologically, 7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicinal research, this compound is explored for its potential therapeutic effects. Its structure suggests possible activity as a central nervous system agent, potentially influencing neurotransmitter systems.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex pharmaceuticals or as a specialty chemical in various applications.

Mechanism of Action

The exact mechanism of action of 7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: Lacks the trifluoromethylbenzyl group, which may reduce its lipophilicity and biological activity.

    3-[3-(Trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one: Lacks the methoxy groups, potentially altering its reactivity and interaction with biological targets.

Uniqueness

The presence of both methoxy groups and the trifluoromethylbenzyl group in 7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one makes it unique. These functional groups can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties, distinguishing it from other benzazepine derivatives.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Biological Activity

7,8-Dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzazepines, characterized by a fused benzene and azepine ring. Its structure can be represented as follows:

C18H18F3N1O2\text{C}_{18}\text{H}_{18}\text{F}_3\text{N}_1\text{O}_2

Pharmacological Effects

Research indicates that compounds within the benzazepine class exhibit various pharmacological effects, including:

  • Vasorelaxant Activity : Several studies suggest that derivatives of benzazepines, including 7,8-dimethoxy derivatives, possess vasorelaxant properties. These compounds have been shown to induce relaxation in vascular smooth muscle cells, contributing to their potential as antihypertensive agents .
  • Bradycardic Effects : The compound has demonstrated heart-rate-reducing effects in vitro. In studies involving isolated heart tissues, it was observed that the compound could lower heart rate significantly, indicating potential applications in managing cardiac conditions .
  • Neuroprotective Properties : Some derivatives have shown neuroprotective effects, potentially beneficial in conditions like neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or direct protection against oxidative stress .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
  • Ion Channel Modulation : It may modulate ion channels involved in cardiac and vascular smooth muscle function, contributing to its vasorelaxant and bradycardic effects.

Study 1: Vasorelaxation and Heart Rate Reduction

In a controlled laboratory setting, a series of experiments were conducted to evaluate the vasorelaxant and bradycardic effects of the compound. Isolated rat aortic rings were treated with varying concentrations of the compound. Results indicated a dose-dependent relaxation effect with an EC50 value indicative of its potency .

Concentration (µM)Relaxation (%)
120
1045
5075

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of related compounds in a model of oxidative stress. The results demonstrated that treatment with the benzazepine derivative significantly reduced cell death in neuronal cultures exposed to oxidative agents compared to control groups .

Q & A

Basic: What synthetic methodologies are recommended for preparing 7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one?

Answer:
The synthesis typically involves multi-step procedures, including cyclization of substituted benzazepinone precursors and functionalization of the trifluoromethylbenzyl group. Key steps include:

  • Cyclization: Use of acid catalysts (e.g., polyphosphoric acid) or base-mediated conditions to form the benzazepinone core .
  • Substitution: Introduction of the 3-(trifluoromethyl)benzyl group via nucleophilic alkylation or Mitsunobu reactions, requiring anhydrous solvents (e.g., dichloromethane) and catalysts like N,N-dimethylaminopyridine (DMAP) .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate high-purity product .

Advanced: How can reaction conditions be optimized to mitigate steric hindrance during trifluoromethylbenzyl substitution?

Answer:
Steric challenges arise from the bulky trifluoromethyl group. Strategies include:

  • Temperature Control: Lower reaction temperatures (0–5°C) to reduce competing side reactions .
  • Catalyst Screening: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent solubility .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reagent interaction with the benzazepinone nitrogen .
  • Kinetic Monitoring: Real-time NMR or LC-MS to adjust reagent stoichiometry dynamically .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., methoxy groups at C7/C8, benzyl linkage at C3) .
  • HPLC-PDA/MS: Detects impurities (e.g., de-methylated byproducts) and quantifies purity (>98% for pharmacological studies) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the benzazepinone core .

Advanced: How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., dopamine receptors)?

Answer:

  • Docking Studies: Use software like AutoDock Vina to simulate interactions with receptor active sites (e.g., D2 dopamine receptor), focusing on hydrophobic pockets accommodating the trifluoromethyl group .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing hydrogen bonds with the benzazepinone carbonyl .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with experimental IC50 values from radioligand assays .

Basic: What biological activities are reported for structurally analogous benzazepinone derivatives?

Answer:

  • Neurological Targets: Analogues with methoxy or nitro groups show affinity for serotonin (5-HT2A) and dopamine receptors, suggesting potential in treating schizophrenia or Parkinson’s disease .
  • Anticancer Activity: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit pro-apoptotic effects in leukemia cell lines .

Advanced: How does replacing 7,8-dimethoxy groups with nitro or hydroxy substituents affect biological selectivity?

Answer:

  • Electron Effects: Nitro groups increase electrophilicity, enhancing covalent binding to cysteine residues in target enzymes .
  • Hydrogen Bonding: Hydroxy groups improve solubility but may reduce blood-brain barrier penetration, as shown in comparative logP studies (ΔlogP = −0.8 vs. methoxy) .
  • Case Study: In a 2024 study, 7,8-dihydroxy analogues showed 10-fold lower D2 receptor affinity but higher selectivity for σ1 receptors .

Basic: What are common impurities in synthetic batches, and how are they quantified?

Answer:

  • Byproducts: De-methylated intermediates (e.g., 7-hydroxy derivatives) or unreacted trifluoromethylbenzyl bromide .
  • Analytical Methods:
    • HPLC: Relative retention times (RRT) calibrated against USP standards; limit of quantification (LOQ) ≤0.1% .
    • Mass Spectrometry: High-resolution MS (HRMS) identifies impurities via exact mass matching (e.g., m/z 423.1215 for de-methylated species) .

Advanced: How can contradictory bioactivity data across studies be resolved methodologically?

Answer:

  • Assay Standardization: Control for variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation: Confirm receptor binding data with functional assays (e.g., cAMP modulation for GPCR targets) .
  • Meta-Analysis: Pool data from ≥3 independent labs using random-effects models to quantify heterogeneity (I² statistic) .

Basic: What role does the trifluoromethyl group play in modulating pharmacokinetic properties?

Answer:

  • Metabolic Stability: The CF3 group resists oxidative metabolism (CYP3A4), prolonging half-life in rodent models (t1/2 = 6.2 h vs. 2.1 h for methyl analogues) .
  • Lipophilicity: Increases logP by ~0.5 units, enhancing membrane permeability but requiring formulation adjustments (e.g., PEGylation) for aqueous solubility .

Advanced: What experimental designs are recommended for studying in vivo metabolic pathways?

Answer:

  • Radiolabeling: Synthesize 14C-labeled compound for mass balance studies in rodents, identifying urinary vs. fecal excretion routes .
  • Metabolite ID: LC-MS/MS with CID fragmentation to characterize phase I (oxidation) and phase II (glucuronidation) metabolites .
  • Enzyme Inhibition: Co-administer CYP inhibitors (e.g., ketoconazole) to assess metabolic dependencies in pharmacokinetic models .

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